molecular formula C12H12ClN B15096750 Quinoline, 4-chloro-8-(1-methylethyl)- CAS No. 63136-20-9

Quinoline, 4-chloro-8-(1-methylethyl)-

Cat. No.: B15096750
CAS No.: 63136-20-9
M. Wt: 205.68 g/mol
InChI Key: BTHPVLAXFLLEMM-UHFFFAOYSA-N
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Description

Quinoline, 4-chloro-8-(1-methylethyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 4-chloro-8-(1-methylethyl)-quinoline, can be achieved through various methods:

Industrial Production Methods: Industrial production often employs the Skraup synthesis due to its efficiency in producing large quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with DNA and enzymes:

Comparison with Similar Compounds

Uniqueness: Quinoline, 4-chloro-8-(1-methylethyl)- is unique due to the combined presence of both chlorine and isopropyl groups, which enhances its chemical reactivity and potential biological activity .

Properties

CAS No.

63136-20-9

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

4-chloro-8-propan-2-ylquinoline

InChI

InChI=1S/C12H12ClN/c1-8(2)9-4-3-5-10-11(13)6-7-14-12(9)10/h3-8H,1-2H3

InChI Key

BTHPVLAXFLLEMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C(C=CN=C21)Cl

Origin of Product

United States

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